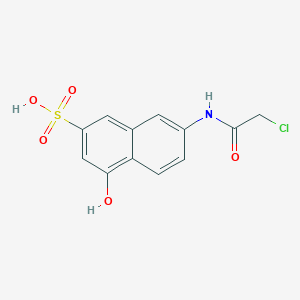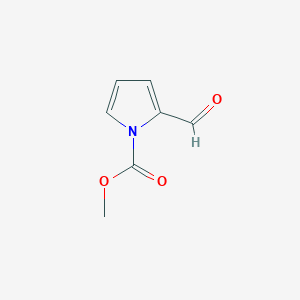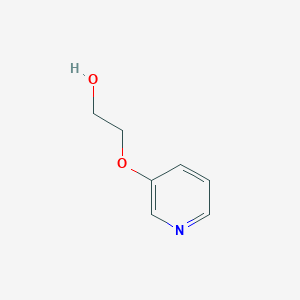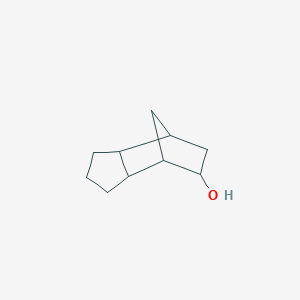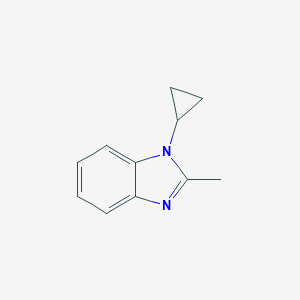
1-Cyclopropyl-2-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-methylbenzimidazole (CPMB) is a chemical compound with a molecular formula of C11H12N2. It is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. CPMB has been found to exhibit unique properties that make it an attractive candidate for use in the synthesis of new drugs and other related compounds.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by disrupting the structure of certain proteins. Further research is needed to fully elucidate the mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole.
Biochemische Und Physiologische Effekte
1-Cyclopropyl-2-methylbenzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial or antifungal agent. 1-Cyclopropyl-2-methylbenzimidazole has also been found to have antitumor properties, making it a potential candidate for use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 1-Cyclopropyl-2-methylbenzimidazole.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Cyclopropyl-2-methylbenzimidazole is its high purity and yield when synthesized using the methods mentioned above. This makes it a useful compound for use in lab experiments. However, one limitation of 1-Cyclopropyl-2-methylbenzimidazole is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Cyclopropyl-2-methylbenzimidazole. One potential area of research is the development of new drugs based on the structure of 1-Cyclopropyl-2-methylbenzimidazole. Another potential area of research is the further elucidation of its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Additionally, 1-Cyclopropyl-2-methylbenzimidazole could be further studied for its potential applications in the field of nanotechnology.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-methylbenzimidazole has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. 1-Cyclopropyl-2-methylbenzimidazole has also been shown to have potential as an inhibitor of certain enzymes, making it a promising candidate for use in the development of new drugs.
Eigenschaften
CAS-Nummer |
118482-04-5 |
|---|---|
Produktname |
1-Cyclopropyl-2-methylbenzimidazole |
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-cyclopropyl-2-methylbenzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
PVNMWWNQQNYJIY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1C3CC3 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1C3CC3 |
Synonyme |
1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

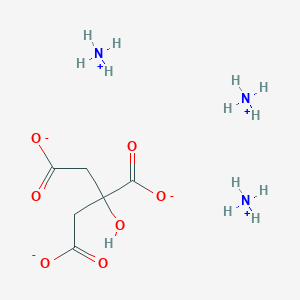
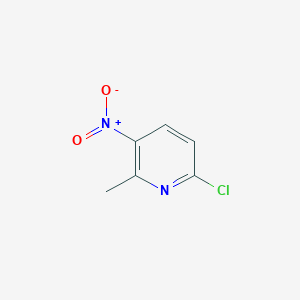
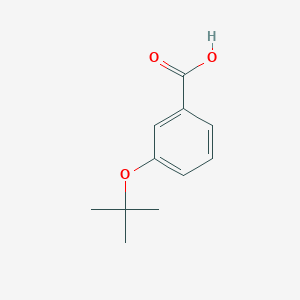
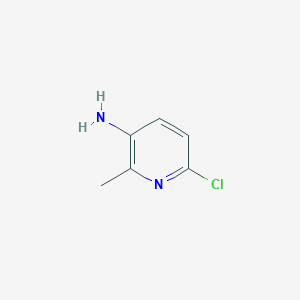
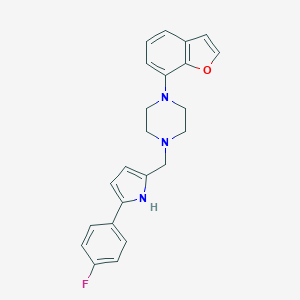
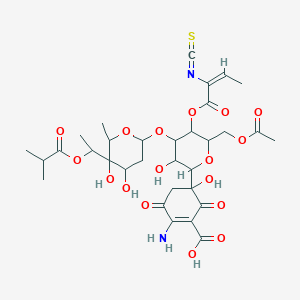
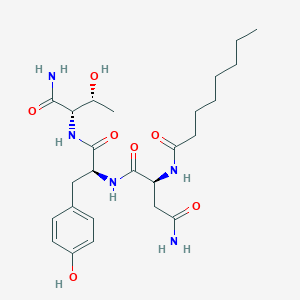
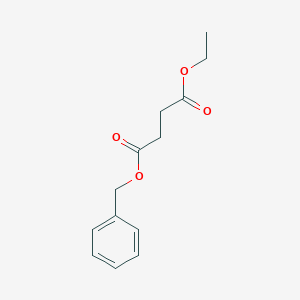
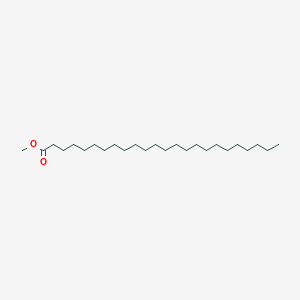
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
